REACTION_CXSMILES
|
O1C[CH2:4][CH2:3][CH2:2]1.C[Mg]Br.C([C:12]12[CH2:18][CH:15]([CH2:16][CH2:17]1)[CH2:14][CH2:13]2)(=O)C>C(OCC)C>[C:3](=[C:14]1[CH2:13][CH:12]2[CH2:18][CH:15]1[CH2:16][CH2:17]2)([CH3:4])[CH3:2]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C12CCC(CC1)C2
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
while stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
ADDITION
|
Details
|
treated by the ordinary method
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)=C1C2CCC(C1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |